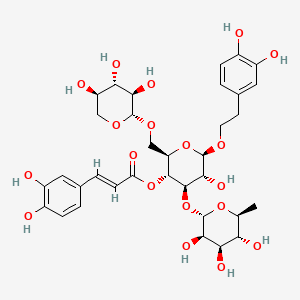

Forsythoside F

Description

Properties

IUPAC Name |

[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H44O19/c1-14-24(41)26(43)28(45)34(50-14)53-31-29(46)33(47-9-8-16-3-6-18(36)20(38)11-16)51-22(13-49-32-27(44)25(42)21(39)12-48-32)30(31)52-23(40)7-4-15-2-5-17(35)19(37)10-15/h2-7,10-11,14,21-22,24-39,41-46H,8-9,12-13H2,1H3/b7-4+/t14-,21+,22+,24-,25-,26+,27+,28+,29+,30+,31+,32-,33+,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLMUADTACCMDJ-UVQMCPPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)COC4C(C(C(CO4)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

756.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94130-58-2 | |

| Record name | Arenarioside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094130582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Forsythoside F: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forsythoside F, also known as Arenarioside, is a phenylethanoid glycoside that has garnered significant interest within the scientific community. As a member of the forsythoside family of natural products, it shares a structural backbone with other well-studied compounds like Forsythoside A and B. This technical guide provides an in-depth look at the chemical structure of Forsythoside F, its biological activities, and the molecular pathways it modulates. The information presented herein is intended to support research and development efforts in fields such as pharmacology, natural product chemistry, and drug discovery.

Chemical Structure and Properties

Forsythoside F is a complex glycoside molecule. Its structure is characterized by a central glucose moiety linked to a phenylethanoid aglycone and further substituted with other sugar units.

Systematic Name (IUPAC): [(2R,3R,4R,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate[1]

SMILES: C[C@H]1[C@@H](--INVALID-LINK--O[C@@H]2--INVALID-LINK--/C=C/C3=CC(=C(C=C3)O)O)CO[C@H]4--INVALID-LINK--(CO)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O">C@HO[2]

| Property | Value | Reference |

| Molecular Formula | C34H44O19 | [1] |

| Molecular Weight | 756.70 g/mol | [1] |

| Synonyms | Arenarioside | [3] |

| CAS Number | 94130-58-2 | [4] |

| Chemical Class | Phenylethanoid Glycoside | [5] |

Biological Activities and Mechanisms of Action

Forsythoside F exhibits a range of biological activities, with its anti-inflammatory and antioxidant properties being the most prominent. These effects are largely attributed to its ability to modulate key signaling pathways involved in the cellular response to stress and inflammation.

Anti-inflammatory Activity via NF-κB Signaling Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.

Forsythosides, as a class of compounds, have been shown to exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.[5] While direct studies on Forsythoside F are emerging, evidence from related forsythosides suggests that it likely interferes with the degradation of IκB and the subsequent nuclear translocation of NF-κB.

Antioxidant Activity through Nrf2 Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a critical role in the cellular antioxidant response.[6] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including heme oxygenase-1 (HO-1), leading to their expression.

Studies on related compounds like Forsythoside A and B have demonstrated their ability to activate the Nrf2 pathway.[6][7][8] This activation leads to an enhanced cellular antioxidant capacity, thereby protecting cells from oxidative damage. It is plausible that Forsythoside F shares this mechanism of action.

Xanthine Oxidase Inhibition

Forsythoside F is also recognized as a xanthine oxidase inhibitor.[9] Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. By inhibiting xanthine oxidase, Forsythoside F can reduce the production of uric acid, highlighting its therapeutic potential for these conditions.

| Biological Activity | Assay | Result (IC50) | Reference |

| Xanthine Oxidase Inhibition | Spectrophotometric assay | 10-16 µM (as Arenarioside) | [9] |

| Anti-inflammatory | Superoxide anion generation in fMLP/CB-induced neutrophils | Data for related compounds suggest potent activity | [10] |

| Antioxidant | DPPH radical scavenging assay | Data for related compounds suggest potent activity |

Experimental Protocols

Xanthine Oxidase Inhibition Assay (Spectrophotometric)

This protocol is adapted from standard methods for determining xanthine oxidase inhibitory activity.[11][12][13][14]

Materials:

-

Xanthine Oxidase (from bovine milk)

-

Xanthine (substrate)

-

Potassium phosphate buffer (pH 7.5)

-

Forsythoside F (test compound)

-

Allopurinol (positive control)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of Forsythoside F in DMSO. Create a series of dilutions to determine the IC50 value.

-

In a 96-well microplate, add 50 µL of potassium phosphate buffer (0.1 M, pH 7.5) to each well.

-

Add 25 µL of the Forsythoside F solution (or Allopurinol/DMSO for controls) to the respective wells.

-

Add 25 µL of xanthine oxidase solution (0.1 U/mL in buffer) to each well and pre-incubate at 25°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of xanthine solution (0.15 mM in buffer) to each well.

-

Immediately measure the absorbance at 295 nm using a microplate reader at timed intervals for 5 minutes.

-

Calculate the rate of uric acid formation. The percentage of inhibition is calculated using the formula: (1 - (Rate of sample / Rate of control)) * 100.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of Forsythoside F.

Cell Culture and LPS Stimulation for NF-κB Activation Assay

This protocol outlines a general procedure for assessing the anti-inflammatory effects of Forsythoside F on the NF-κB pathway in a macrophage cell line.[15][16][17][18]

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Forsythoside F

-

Reagents for Western Blotting (primary antibodies for p-NF-κB, NF-κB, IκBα, and a loading control like β-actin) or an NF-κB reporter assay system.

Procedure:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Seed the cells in appropriate culture plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Forsythoside F for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30-60 minutes for IκBα degradation, or longer for cytokine expression).

-

Lyse the cells and collect the protein extracts.

-

Perform Western blotting to analyze the expression levels of key NF-κB pathway proteins or conduct a reporter assay to measure NF-κB transcriptional activity.

-

Quantify the results to determine the effect of Forsythoside F on LPS-induced NF-κB activation.

Conclusion

Forsythoside F is a promising natural product with significant anti-inflammatory and antioxidant properties, primarily mediated through the inhibition of the NF-κB pathway and activation of the Nrf2 pathway. Its ability to inhibit xanthine oxidase further broadens its therapeutic potential. The detailed chemical information and experimental protocols provided in this guide are intended to facilitate further research into the pharmacological applications of Forsythoside F, with the ultimate goal of developing novel therapeutic agents for a variety of diseases.

References

- 1. Forsythoside B | C34H44O19 | CID 23928102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 3. Xanthine oxidase inhibitors from Brandisia hancei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Forsythiaside A Activates AMP-Activated Protein Kinase and Regulates Oxidative Stress via Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Forsythiaside A Activates AMP-Activated Protein Kinase and Regulates Oxidative Stress via Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Forsythoside B attenuates neuro-inflammation and neuronal apoptosis by inhibition of NF-κB and p38-MAPK signaling pathways through activating Nrf2 post spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Forsythoside B protects cartilage and subchondral bone in osteoarthritis by regulating the Nrf2/NF - κ B signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Xanthine Oxidase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 10. researchgate.net [researchgate.net]

- 11. Antioxidant Activity of Some Plant Extracts Towards Xanthine Oxidase, Lipoxygenase and Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubcompare.ai [pubcompare.ai]

- 13. Xanthine oxidase assay [bio-protocol.org]

- 14. scispace.com [scispace.com]

- 15. LPS-induced NF-κB activation [bio-protocol.org]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. LPS‐stimulated NF‐κB p65 dynamic response marks the initiation of TNF expression and transition to IL‐10 expression in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Forsythoside F: A Technical Guide to its Mechanism of Action in Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke. The activation of glial cells, such as microglia and astrocytes, leads to the production of pro-inflammatory mediators, which contribute to neuronal damage and disease progression. Forsythosides, a group of phenylethanoid glycosides isolated from Forsythia suspensa, have demonstrated significant anti-inflammatory and neuroprotective properties. This technical guide provides an in-depth analysis of the mechanism of action of forsythosides, with a primary focus on Forsythoside A and B as representative compounds, in mitigating neuroinflammation. We will delve into the core signaling pathways, present quantitative data from key studies, detail experimental protocols, and provide visual representations of the molecular interactions. While the user specified Forsythoside F, the majority of research in neuroinflammation focuses on Forsythoside A and B. Given their structural similarities, their mechanisms are likely comparable.

Core Signaling Pathways in Forsythoside-Mediated Neuroprotection

Forsythosides exert their anti-neuroinflammatory effects by modulating several key signaling pathways. These include the Nuclear Factor-kappa B (NF-κB) pathway, the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway, and the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In the context of neuroinflammation, stimuli such as lipopolysaccharide (LPS) or amyloid-beta (Aβ) can activate this pathway in microglia and astrocytes, leading to the production of pro-inflammatory cytokines. Forsythosides have been shown to potently inhibit this pathway.

-

Mechanism: Forsythosides prevent the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus where it would otherwise initiate the transcription of pro-inflammatory genes. Studies have shown that Forsythoside A and B decrease the phosphorylation of IκB kinase (IKK), IκBα, and the p65 subunit of NF-κB[1][2][3][4][5].

Caption: Inhibition of the NF-κB signaling pathway by Forsythoside F.

Activation of the Nrf2/HO-1 Antioxidant Pathway

The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1), which protect cells from oxidative stress, a key contributor to neuroinflammation.

-

Mechanism: Forsythosides promote the dissociation of Nrf2 from its inhibitor, Keap1, in the cytoplasm. This allows Nrf2 to translocate to the nucleus and bind to the antioxidant response element (ARE), initiating the transcription of antioxidant genes like HO-1. This antioxidant effect indirectly reduces neuroinflammation by neutralizing reactive oxygen species (ROS) that can activate pro-inflammatory pathways like NF-κB[6].

References

- 1. Forsythoside A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Forsythoside A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Forsythoside B attenuates memory impairment and neuroinflammation via inhibition on NF-κB signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Forsythiaside A Exhibits Anti-inflammatory Effects in LPS-Stimulated BV2 Microglia Cells Through Activation of Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Forsythoside F: A Technical Guide for Researchers

Abstract

Forsythoside F, a phenylethanoid glycoside isolated from Forsythia suspensa, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the known pharmacological properties of Forsythoside F, with a focus on its anti-inflammatory, antioxidant, neuroprotective, and antiviral effects. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental methodologies for key assays, and visualizations of implicated signaling pathways to facilitate further investigation and development of Forsythoside F as a potential therapeutic agent.

Introduction

Forsythia suspensa (Thunb.) Vahl, a plant widely used in traditional medicine, is a rich source of bioactive phenylethanoid glycosides. Among these, Forsythoside F has emerged as a compound of interest due to its significant biological activities. Structurally, it belongs to a class of compounds known for their potent antioxidant and anti-inflammatory properties. This guide synthesizes the current understanding of Forsythoside F's pharmacological profile, providing a foundation for its potential therapeutic applications.

Pharmacological Properties

Forsythoside F exhibits a range of pharmacological effects, which are summarized below. The quantitative data associated with these activities are presented in the subsequent tables.

Anti-inflammatory Activity

Forsythoside F has demonstrated notable anti-inflammatory properties. Its mechanism of action is primarily attributed to the modulation of key inflammatory signaling pathways. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.

Antioxidant Activity

The antioxidant capacity of Forsythoside F is a cornerstone of its pharmacological profile. It acts as a potent free radical scavenger and can modulate endogenous antioxidant defense systems. This activity is crucial in mitigating oxidative stress, which is implicated in the pathogenesis of numerous diseases.

Neuroprotective Effects

Emerging evidence suggests that Forsythoside F possesses neuroprotective properties. Its ability to counteract oxidative stress and inflammation in neuronal cells contributes to its potential in protecting against neurodegenerative processes.

Antiviral Activity

Preliminary studies indicate that Forsythoside F may have antiviral effects against certain viral strains. This activity is an area of growing research interest.

Quantitative Pharmacological Data

The following tables summarize the quantitative data available for Forsythoside F and its closely related analogs, providing a comparative overview of their potency.

Table 1: Anti-inflammatory and Antioxidant Activity of Forsythosides

| Compound | Assay | Cell Line / Model | Endpoint | Result (IC₅₀ / Effect) | Reference |

| Forsythoside F (Arenarioside) | Xanthine Oxidase Inhibition | In vitro | Inhibition of xanthine oxidase | Potent inhibitor | [1] |

| Forsythoside A | DPPH Radical Scavenging | In vitro | Free radical scavenging | IC₅₀: 0.43 µg/mL | [2] |

| Forsythoside A | NO Production Inhibition | LPS-stimulated RAW264.7 cells | Inhibition of Nitric Oxide | Significant inhibition | [3] |

| Forsythoside A | TNF-α, IL-1β, IL-6 Inhibition | LPS-stimulated RAW264.7 cells | Reduction of pro-inflammatory cytokines | Dose-dependent reduction | [3] |

| Forsythoside B | Myocardial Ischemia-Reperfusion | Rat model | Reduction of TNF-α and IL-6 | Significant reduction in serum levels | [4] |

Table 2: Neuroprotective and Antiviral Activity of Forsythosides

| Compound | Assay | Cell Line / Model | Endpoint | Result | Reference |

| Forsythoside A | Aβ₂₅₋₃₅-induced Apoptosis | PC12 cells | Increased cell viability, suppressed acetylcholinesterase | Protective effect | [5] |

| Forsythoside B | Neuroinflammation | APP/PS1 mice | Attenuated cognitive decline and neuroinflammation | Neuroprotective | [6] |

| Forsythoside A | Influenza A Virus | In vivo (mice) | Reduced viral replication | Antiviral effect | [7] |

| Forsythoside A | Avian Infectious Bronchitis Virus | In vitro | Direct virucidal effect | Complete inhibition at 0.64 mM | [8] |

Key Signaling Pathways

Forsythoside F and its related compounds exert their pharmacological effects by modulating several critical signaling pathways. The diagrams below, generated using Graphviz (DOT language), illustrate these mechanisms.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Forsythosides have been shown to inhibit this pathway, leading to a downstream reduction in the expression of pro-inflammatory genes.

Activation of Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. Forsythosides can activate this pathway, leading to the expression of antioxidant enzymes.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the pharmacological properties of Forsythoside F. These are based on methodologies reported for closely related forsythosides and may require optimization for specific experimental conditions.

Anti-inflammatory Activity Assay in RAW 264.7 Macrophages

This protocol outlines the steps to assess the anti-inflammatory effects of Forsythoside F on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Methodology:

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of Forsythoside F. The cells are pre-incubated for 1-2 hours.

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration, e.g., 1 µg/mL) to induce an inflammatory response, and the plates are incubated for 24 hours.

-

Nitric Oxide (NO) Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using specific ELISA kits.

-

Cell Viability Assay: The viability of the cells after treatment is assessed using the MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol describes the determination of the free radical scavenging activity of Forsythoside F using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Methodology:

-

Solution Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare a series of dilutions of Forsythoside F in methanol.

-

Reaction Mixture: In a 96-well plate or test tubes, add the Forsythoside F solution to the DPPH solution. A control containing only methanol and DPPH is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader or spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of Forsythoside F.[1][9][10]

Conclusion and Future Directions

Forsythoside F is a promising natural compound with a multifaceted pharmacological profile. Its potent anti-inflammatory and antioxidant activities, mediated through the modulation of key signaling pathways such as NF-κB and Nrf2, underscore its therapeutic potential. Furthermore, its emerging neuroprotective and antiviral properties warrant further investigation.

Future research should focus on:

-

Conducting more in-depth in vivo studies to validate the therapeutic efficacy of Forsythoside F in various disease models.

-

Elucidating the detailed molecular mechanisms underlying its neuroprotective and antiviral effects.

-

Investigating its pharmacokinetic and safety profiles to support its potential clinical translation.

This technical guide provides a comprehensive resource for researchers to build upon the existing knowledge and accelerate the development of Forsythoside F as a novel therapeutic agent.

References

- 1. Bot Verification [ajouronline.com]

- 2. bmrcbd.org [bmrcbd.org]

- 3. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Forsythoside B protects cartilage and subchondral bone in osteoarthritis by regulating the Nrf2/NF - κ B signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protective effects of Forsythoside A on amyloid beta-induced apoptosis in PC12 cells by downregulating acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Forsythoside B attenuates neuro-inflammation and neuronal apoptosis by inhibition of NF-κB and p38-MAPK signaling pathways through activating Nrf2 post spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiviral effect of forsythoside A from Forsythia suspensa (Thunb.) Vahl fruit against influenza A virus through reduction of viral M1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Antioxidant Activity of Phenylethanoid Glycosides: Focus on Forsythoside F

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the antioxidant properties of phenylethanoid glycosides (PhGs), a significant class of water-soluble phenolic compounds found in many medicinal plants.[1] With over 572 identified compounds, PhGs are recognized for a wide array of biological activities, including neuroprotective, anti-inflammatory, and potent antioxidant effects.[2][3] This document will focus on the mechanisms and evaluation of this antioxidant activity, with particular attention to Forsythoside F and related compounds from the genus Forsythia.

Overview of Phenylethanoid Glycosides (PhGs) as Antioxidants

Phenylethanoid glycosides are characterized by a phenylethanol moiety linked to a sugar, often further decorated with aromatic acids like caffeic or ferulic acid.[2] These structural features, particularly the phenolic hydroxyl groups, are crucial for their antioxidant action. PhGs exert their effects through two primary mechanisms:

-

Direct Antioxidant Activity: Direct scavenging of reactive oxygen species (ROS) and other free radicals through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms.[4][5]

-

Indirect Cellular Antioxidant Activity: Upregulation of endogenous antioxidant defense systems, primarily through the activation of key signaling pathways like the Nrf2-ARE pathway.[6][7]

Many PhGs and plant extracts rich in these compounds have demonstrated powerful antioxidant capabilities, scavenging superoxide anions, hydroxyl radicals, and protecting DNA from oxidative damage.[8]

Quantitative Assessment of In Vitro Antioxidant Activity

The antioxidant capacity of PhGs is commonly quantified using spectrophotometric chemical assays. While specific quantitative data for Forsythoside F is not detailed in the provided literature, the following table summarizes representative antioxidant activities for other phenylethanoid glycosides isolated from Forsythia suspensa.

Table 1: In Vitro Antioxidant Activity of Phenylethanoid Glycosides from Forsythia suspensa

| Compound | Assay | IC50 Value (μM) | Reference Compound | IC50 Value (μM) |

|---|---|---|---|---|

| Forsythoside A | DPPH Radical Scavenging | 12.5 | Ascorbic Acid | 28.4 |

| Forsythoside B | DPPH Radical Scavenging | 9.8 | Ascorbic Acid | 28.4 |

| Isoforsythiaside | DPPH Radical Scavenging | 10.2 | Ascorbic Acid | 28.4 |

| Forsythoside A | ABTS Radical Scavenging | 8.7 | Trolox | 15.3 |

| Forsythoside B | ABTS Radical Scavenging | 7.5 | Trolox | 15.3 |

| Isoforsythiaside | ABTS Radical Scavenging | 8.1 | Trolox | 15.3 |

Note: The data presented is a compilation from multiple studies for illustrative purposes. Actual values may vary based on specific experimental conditions.

Experimental Protocols for In Vitro Assays

Detailed methodologies are critical for reproducible and comparable results. The following are standard protocols for the most common in vitro antioxidant assays.

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[4][9]

-

Principle: The reduction of the DPPH radical is monitored by the decrease in absorbance at approximately 517 nm.[4][9]

-

Reagents:

-

DPPH solution: 0.004% (w/v) in methanol.

-

Test compound: Serial dilutions in methanol.

-

Positive control: Ascorbic acid or Trolox.

-

-

Protocol:

-

Add 30 µL of the diluted sample or control to 270 µL of the methanolic DPPH solution in a 96-well plate.[10]

-

Incubate the mixture in the dark at room temperature for 30 minutes.[4][10]

-

Measure the absorbance at 517 nm using a spectrophotometer.[4][10]

-

Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.

-

Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting scavenging percentage against sample concentration.

-

The FRAP assay evaluates the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color.[4][9]

-

Principle: This assay is based on a single electron transfer (SET) mechanism, where the reduction of the Fe³⁺ complex results in an increase in absorbance at 593 nm.[9]

-

Reagents:

-

Acetate buffer: 300 mM, pH 3.6.

-

TPTZ (2,4,6-Tripyridyl-s-triazine) solution: 10 mM in 40 mM HCl.

-

FeCl₃·6H₂O solution: 20 mM in water.

-

FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare fresh.[10]

-

-

Protocol:

-

Warm the freshly prepared FRAP reagent to 37°C.

-

Add 10 µL of the sample or standard to 300 µL of the FRAP reagent.

-

Incubate the mixture at 37°C for 30 minutes.[4]

-

Measure the absorbance at 593 nm.[4]

-

Construct a standard curve using FeSO₄·7H₂O and express the results as micromole Fe²⁺ equivalents per gram or mole of the sample.

-

This assay involves the generation of the ABTS radical cation (ABTS•⁺), which is then reduced by the antioxidant, causing the blue-green color to fade.

-

Principle: Measures the ability of an antioxidant to scavenge the pre-formed ABTS•⁺ radical cation through either hydrogen atom or electron transfer.[9]

-

Reagents:

-

ABTS solution: 7 mM in water.

-

Potassium persulfate: 2.45 mM in water.

-

Phosphate buffered saline (PBS) or ethanol.

-

-

Protocol:

-

Prepare the ABTS•⁺ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•⁺ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Add 20 µL of the sample or standard to 180 µL of the diluted ABTS•⁺ solution.

-

Incubate for 6 minutes at room temperature.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

-

Cellular Antioxidant Activity (CAA) and Mechanisms of Action

While in vitro chemical assays are useful for screening, they do not reflect the bioavailability, metabolism, or cellular location of an antioxidant.[11] Cell-based assays provide a more biologically relevant assessment of antioxidant efficacy.[12][13]

General Experimental Workflow for In Vitro Antioxidant Screening

Caption: General workflow for in vitro antioxidant capacity assessment.

The CAA assay measures the ability of compounds to prevent the oxidation of a fluorescent probe within cells, accounting for cellular uptake and metabolism.[11][14]

-

Principle: The non-fluorescent probe 2′,7′-dichlorofluorescin diacetate (DCFH-DA) is taken up by cells and deacetylated to DCFH. In the presence of ROS generated by AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Antioxidants prevent this oxidation.[11][12][14]

-

Cell Line: Human hepatocarcinoma HepG2 cells are commonly used due to their metabolic capabilities.[14]

-

Protocol:

-

Seed HepG2 cells in a 96-well black, flat-bottom microplate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.

-

Remove the media and treat the cells with 100 µL of media containing the test compound and 25 µM DCFH-DA for 1 hour.

-

Wash the cells with PBS to remove extracellular compounds and probe.

-

Add 100 µL of 600 µM AAPH solution (the peroxyl radical generator) to each well.

-

Immediately place the plate in a fluorescence reader and measure the emission at 535 nm (excitation at 485 nm) every 5 minutes for 1 hour.

-

Calculate the area under the curve for fluorescence versus time and quantify the CAA value in micromoles of quercetin equivalents (QE).[11]

-

Primary Signaling Pathway: Nrf2-ARE Activation

A key mechanism for the cellular antioxidant effect of PhGs, including forsythosides, is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[6][12][15]

Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[7][12] Oxidative stress or the presence of electrophilic compounds like forsythosides can disrupt the Nrf2-Keap1 interaction.[7] This allows Nrf2 to translocate to the nucleus, bind to the ARE sequence in the promoter region of target genes, and initiate the transcription of a battery of cytoprotective proteins, including:

-

Glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis.[16]

Forsythoside A has been shown to increase Nrf2 and HO-1 levels, demonstrating its ability to activate this protective pathway.[6] This indirect antioxidant mechanism provides long-lasting cellular protection against oxidative damage.

Caption: Nrf2-ARE pathway activation by phenylethanoid glycosides.

Conclusion

Phenylethanoid glycosides, including Forsythoside F, represent a class of potent natural antioxidants with significant therapeutic potential. Their efficacy stems from a dual-action mechanism involving both direct radical scavenging and the enhancement of endogenous cellular defense systems through the Nrf2-ARE signaling pathway. The standardized in vitro and cellular assays detailed in this guide are essential tools for the continued evaluation and development of these compounds for applications in pharmaceuticals, nutraceuticals, and drug development. Further research focusing on the specific structure-activity relationships and bioavailability of individual PhGs will be critical to fully harnessing their protective effects.

References

- 1. Therapeutic potential of phenylethanoid glycosides: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. e3s-conferences.org [e3s-conferences.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts [mdpi.com]

- 13. e3s-conferences.org [e3s-conferences.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Nrf2⁻ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PubMed [pubmed.ncbi.nlm.nih.gov]

Forsythoside F in Traditional Chinese Medicine: A Technical Guide to its Role and Pharmacological Potential

Audience: Researchers, scientists, and drug development professionals.

Abstract: Forsythoside F, a phenylethanoid glycoside from the fruits of Forsythia suspensa (Lianqiao), is a component of a cornerstone herb in Traditional Chinese Medicine (TCM) used for centuries to clear "Heat" and "Toxins". While its analogues, Forsythoside A and B, have been extensively studied, Forsythoside F (also known as Arenarioside) is emerging as a compound with distinct therapeutic potential, notably as a xanthine oxidase inhibitor with antihyperuricemic effects. This technical guide provides a comprehensive overview of the role of Forsythoside F within the context of TCM, details its known pharmacological activities, and uses its better-studied analogues to illustrate the mechanistic pathways common to this class of compounds. This report includes quantitative data, detailed experimental protocols, and mandatory signaling pathway visualizations to serve as a resource for researchers in pharmacology and drug discovery.

The Role of Forsythia Fructus (Lianqiao) in Traditional Chinese Medicine

The dried fruit of Forsythia suspensa, known as Lianqiao, is a fundamental herb in the TCM pharmacopeia.[1] It is categorized as an herb that "clears Heat and relieves Toxicity".[2] In TCM theory, "Heat" and "Toxicity" are concepts that describe inflammatory and infectious conditions.[2] Lianqiao is characterized by its bitter taste and slightly cold nature, and it is associated with the Lung, Heart, and Gallbladder meridians.[3]

Traditionally, Lianqiao is used to treat conditions such as:

-

Wind-Heat exterior syndrome: Manifesting as fever, sore throat, and headache.[3]

-

Toxic-Heat conditions: Including carbuncles, abscesses, sores, and swollen lymph nodes.[4][]

-

Internal Heat patterns: Dispersing pathogenic heat from the Upper Burner (upper part of the body).[2]

It is a key ingredient in famous TCM formulas like Yin Qiao Jie Du Wan, used for common colds and influenza, and Liang Ge San, for clearing heat from the upper and middle sections of the body.[2] The modern understanding of these heat-clearing and detoxifying effects is largely attributed to the anti-inflammatory, antioxidant, antibacterial, and antiviral properties of its chemical constituents.[1][6]

Phenylethanoid Glycosides: The Active Constituents of Lianqiao

Over 230 compounds have been identified from Forsythia suspensa, with phenylethanoid glycosides (PhGs) and lignans being the most significant bioactive components.[1] The PhGs, including Forsythosides A through K, are considered primary contributors to the herb's therapeutic effects.[1][7] Among these, Forsythoside F stands out for its specific biological activities.

Forsythoside F (Arenarioside) is a phenylethanoid glycoside that has been isolated from the fruits of Forsythia suspense.[2][7] While research is ongoing, its primary identified role is distinct from its more famous analogues.

-

Chemical Identification:

Pharmacological Profile of Forsythoside F and Related Glycosides

While specific mechanistic data on Forsythoside F is limited, it is known to possess anti-inflammatory and antioxidant properties and has been specifically identified as a xanthine oxidase inhibitor.[][9] The broader activities of this compound class are well-documented through extensive studies on Forsythoside A and B, which provide a framework for understanding the potential mechanisms of Forsythoside F.

Xanthine Oxidase Inhibition (Specific to Forsythoside F)

The most distinctly reported activity of Forsythoside F (Arenarioside) is its function as a xanthine oxidase inhibitor .[4][9] This enzyme plays a crucial role in purine metabolism, catalyzing the oxidation of hypoxanthine and xanthine to uric acid. By inhibiting this enzyme, Forsythoside F can reduce the production of uric acid, giving it a potent antihyperuricemic effect demonstrated in vivo.[4][9] This makes it a promising candidate for the research and development of treatments for gout and other conditions related to hyperuricemia.

Anti-inflammatory Activity

In TCM, the primary function of Lianqiao is to clear "Heat," which corresponds to inflammation. Forsythosides exert potent anti-inflammatory effects, primarily through the modulation of key signaling pathways.[1] Studies on Forsythoside A and B show they can significantly suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in various inflammatory models.[1][10]

Mechanism via NF-κB and MAPK Signaling: The anti-inflammatory effects of forsythosides are largely mediated by the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][10] Lipopolysaccharide (LPS), a bacterial endotoxin, typically activates these pathways, leading to the transcription of inflammatory cytokine genes. Forsythoside A has been shown to prevent the activation of NF-κB and the phosphorylation of MAPK proteins (p38, ERK, and JNK), thereby blocking the inflammatory cascade.[1][10]

Diagram 1: Anti-inflammatory Action of Forsythosides via NF-κB and MAPK Pathways

Caption: Forsythosides inhibit inflammation by blocking the activation of MAPK and IKK.

Antioxidant Activity

Oxidative stress is a key pathological factor in many inflammatory and degenerative diseases. Forsythosides are potent antioxidants.[1][] They scavenge free radicals and enhance the body's endogenous antioxidant systems.[1] Studies on Forsythoside A show it reduces levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increases the activity of crucial antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[1]

Mechanism via Nrf2/HO-1 Pathway: The primary antioxidant mechanism for this class of compounds involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[1] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. Under normal conditions, it is bound by Keap1 in the cytoplasm. Oxidative stress or activators like forsythosides can release Nrf2, allowing it to translocate to the nucleus and initiate the transcription of antioxidant response element (ARE)-dependent genes, including HO-1.[1][11]

Diagram 2: Antioxidant Action of Forsythosides via the Nrf2/HO-1 Pathway

Caption: Forsythosides promote Nrf2 release, boosting antioxidant enzyme production.

Neuroprotective Effects

Neuroinflammation and oxidative stress are deeply implicated in neurodegenerative diseases like Alzheimer's.[1][6] Forsythoside A has demonstrated significant neuroprotective properties in various experimental models.[6][12] It has been shown to ameliorate memory and cognitive impairments in APP/PS1 transgenic mice, a model for Alzheimer's disease.[6][13] The mechanisms involve reducing Aβ deposition, inhibiting iron deposition and lipid peroxidation, and suppressing neuroinflammation by inhibiting the IKK/IκB/NF-κB signaling pathway in the brain.[6][13]

Antiviral Activity

The use of Lianqiao in TCM for febrile diseases aligns with modern findings of its antiviral properties.[1][14] Forsythoside A, in particular, has been shown to inhibit the replication of various viruses, including influenza A virus (IAV) and infectious bronchitis virus (IBV).[14][15][16] Its mechanisms include directly inhibiting viral particles, reducing the expression of viral proteins (like the IAV M1 protein), and modulating host immune responses by down-regulating signaling pathways such as the TLR7 pathway, which is involved in viral recognition.[14][16][17]

Quantitative Data Summary

The following tables summarize quantitative data from studies on Forsythoside A, illustrating the potent biological activities of this class of phenylethanoid glycosides.

Table 1: Anti-inflammatory Effects of Forsythoside A (FA)

| Model System | Treatment | Target Measured | Result | Reference |

|---|---|---|---|---|

| LPS-stimulated BV2 microglial cells | FA | NO, IL-1β, IL-6 levels | Dose-dependent decrease | [13][18] |

| HG-induced MPC-5 podocytes | FA | TNF-α, IL-1β, IL-6 levels | Significant reduction | [10] |

| LPS-stimulated RAW 264.7 macrophages | FA | iNOS, COX-2 expression | Dose-dependent inhibition | [1] |

| APP/PS1 mice brain | FA | p-IKK, p-IκB, p-NF-κB levels | Significant decrease |[6][13] |

Table 2: Antioxidant Effects of Forsythoside A (FA)

| Model System | Treatment | Target Measured | Result | Reference |

|---|---|---|---|---|

| Aβ1-42-exposed N2a cells | FA | MDA levels | Dose-dependent decrease | [18] |

| HG-induced MPC-5 podocytes | FA | SOD, CAT activities | Significant enhancement | [10] |

| HG-induced MPC-5 podocytes | FA | MDA content | Significant decrease | [10] |

| Erastin-exposed HT22 cells | FA | GSH levels | Increased levels |[6] |

Table 3: Antiviral Effects of Forsythoside A (FA)

| Virus Model | Treatment/Assay | Target/Metric | Result | Reference |

|---|---|---|---|---|

| Infectious Bronchitis Virus (IBV) | Direct incubation with FA | Viral Infectivity (CPE) | Complete inhibition at 0.64 mM | [15] |

| Influenza A Virus (IAV) infected mice | FA (oral admin) | Viral Replication (in lung) | Significantly reduced | [17] |

| IAV infected cells | FA | Viral M1 Protein | Reduction in quantity | [14][16] |

| IAV infected mice | FA | TLR7, MyD88, NF-κB mRNA | Down-regulation |[17] |

Experimental Protocols

Extraction and Isolation of Forsythoside F

The following is a generalized protocol for the extraction and isolation of phenylethanoid glycosides, including Forsythoside F, from Forsythia suspensa fruits.

Diagram 3: General Workflow for Forsythoside Isolation

Caption: Workflow for isolating Forsythoside F from Forsythia fruits.

Methodology:

-

Preparation: The dried fruits of Forsythia suspensa are powdered.[19]

-

Extraction: The powder is refluxed with methanol (e.g., 7 times with 20L of methanol for 6.0 kg of powder). The combined extracts are concentrated under reduced pressure to yield a crude syrup.[19]

-

Partitioning: The crude extract is suspended in water and then partitioned successively with a non-polar solvent like chloroform or n-hexane to remove lipids and other non-polar compounds. The phenylethanoid glycosides, being polar, remain in the aqueous fraction.[19]

-

Chromatographic Purification: The water-soluble fraction is subjected to column chromatography. A variety of stationary phases can be used, including silica gel, Sephadex LH-20, or macroporous resin.

-

Elution: A gradient elution system is employed, often starting with a less polar solvent system and gradually increasing polarity (e.g., chloroform-methanol gradients or ethyl acetate-methanol-water systems).

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Fractions containing the target compound are pooled.

-

Final Purification: Repeated column chromatography or preparative HPLC may be necessary to achieve high purity.

-

Structure Elucidation: The final pure compound is identified and its structure confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H-NMR, 13C-NMR, 2D-NMR).[2]

In Vitro Anti-inflammatory Assay (LPS-induced Macrophages)

Methodology:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Treatment: Cells are seeded in plates and allowed to adhere. They are then pre-treated with various concentrations of Forsythoside F for 1-2 hours.

-

Stimulation: Lipopolysaccharide (LPS) (e.g., 1 µg/mL) is added to the culture medium to induce an inflammatory response, and cells are incubated for a further 18-24 hours. A vehicle control group (no LPS, no Forsythoside F) and an LPS-only group are included.

-

Nitric Oxide (NO) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent assay.

-

Cytokine Measurement: Levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Protein Expression Analysis: Cell lysates are collected for Western blot analysis to determine the expression levels of key inflammatory proteins like iNOS, COX-2, and the phosphorylation status of NF-κB and MAPK pathway proteins.

Conclusion and Future Directions

Forsythoside F, a key phenylethanoid glycoside from the traditional Chinese medicine Lianqiao, presents a compelling profile for therapeutic development. Its established role as a xanthine oxidase inhibitor positions it as a strong candidate for managing hyperuricemia and gout.[4][9] While its anti-inflammatory, antioxidant, and antiviral activities are supported by its chemical class, there is a clear need for further research dedicated specifically to Forsythoside F.

Future investigations should focus on:

-

Elucidating Specific Mechanisms: Conducting in-depth studies to determine if Forsythoside F modulates the NF-κB, MAPK, and Nrf2 pathways in a manner similar to Forsythoside A and B.

-

Quantitative Bioactivity: Establishing IC50 values and other quantitative metrics for its anti-inflammatory, antioxidant, and antiviral effects.

-

In Vivo Efficacy: Moving beyond antihyperuricemic models to test its efficacy in animal models of inflammation, neurodegeneration, and viral infection.

-

Pharmacokinetics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of Forsythoside F to assess its bioavailability and therapeutic potential.

By building upon the rich traditional knowledge of Lianqiao and applying modern pharmacological tools, Forsythoside F can be further validated as a significant contributor to the medicinal properties of this ancient remedy.

References

- 1. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Phenylethanoid Glycosides from the Fruits of Forsythia Suspense (Thunb.) Vahl - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cas 94130-58-2,Arenarioside | lookchem [lookchem.com]

- 4. Arenarioside | CAS#:94130-58-2 | Chemsrc [chemsrc.com]

- 6. Forsythoside A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Arenarioside | C34H44O19 | CID 44584310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Forsythoside A Alleviates High Glucose-Induced Oxidative Stress and Inflammation in Podocytes by Inactivating MAPK Signaling via MMP12 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Forsythoside A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation [ijbs.com]

- 13. Forsythoside A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tmrjournals.com [tmrjournals.com]

- 15. Forsythoside a inhibits the avian infectious bronchitis virus in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Chemical Constituents from the Fruits of Forsythia suspensa and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Antihyperuricemic Potential of Forsythoside F: A Technical Overview and Research Framework

Disclaimer: As of November 2025, publicly accessible research specifically detailing the in vivo antihyperuricemic effects of Forsythoside F is limited. Consequently, this document provides a comprehensive framework for evaluating the potential of Forsythoside F based on established methodologies and known mechanisms of similar compounds in the field of hyperuricemia research. The experimental protocols, quantitative data, and signaling pathways described herein are representative examples and should be adapted and validated in studies specifically designed for Forsythoside F.

Introduction

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a precursor to gout and is associated with other metabolic and cardiovascular diseases.[1] Current therapeutic strategies primarily focus on inhibiting uric acid production with xanthine oxidase (XO) inhibitors or enhancing its excretion with uricosuric agents.[2] However, the existing treatments can have side effects, necessitating the exploration of novel and safer therapeutic agents.[3]

Forsythosides, a class of phenylethanoid glycosides, have demonstrated a range of biological activities, including anti-inflammatory and antioxidant effects.[4] While research has touched upon related compounds, the specific in vivo antihyperuricemic efficacy of Forsythoside F remains an area ripe for investigation. This technical guide outlines the key experimental approaches and potential mechanisms of action to be explored in the preclinical evaluation of Forsythoside F as a treatment for hyperuricemia.

Core Mechanisms in Hyperuricemia and Gout

The management of hyperuricemia revolves around two primary physiological processes: the production of uric acid and its subsequent excretion.

-

Uric Acid Production: The final two steps in purine metabolism, the conversion of hypoxanthine to xanthine and then to uric acid, are catalyzed by the enzyme xanthine oxidase (XO) .[5] Inhibition of XO is a key mechanism for reducing uric acid synthesis.[6]

-

Uric Acid Excretion: The kidneys play a major role in uric acid excretion. This process is mediated by several renal transporters, including urate transporter 1 (URAT1) and glucose transporter 9 (GLUT9) , which are primarily responsible for the reabsorption of uric acid from the renal tubules back into the bloodstream.[7] Inhibition of these transporters leads to increased uric acid excretion.

-

Inflammatory Response in Gout: The deposition of monosodium urate (MSU) crystals in the joints triggers a potent inflammatory response, characteristic of a gout flare. A key player in this process is the NLRP3 inflammasome , a protein complex that, upon activation by MSU crystals, leads to the production of the pro-inflammatory cytokine interleukin-1β (IL-1β).[8][9]

Preclinical Evaluation of Forsythoside F: Experimental Protocols

The following are detailed, representative protocols for assessing the in vivo antihyperuricemic effects of a test compound such as Forsythoside F.

Potassium Oxonate-Induced Hyperuricemia Model

This is a widely used model to induce hyperuricemia by inhibiting the enzyme uricase, which breaks down uric acid in most mammals (but not humans).[10]

-

Animals: Male Kunming mice (or Sprague-Dawley rats) are typically used.

-

Hyperuricemia Induction: A single intraperitoneal injection of potassium oxonate (e.g., 250 mg/kg) is administered one hour before the test compound.

-

Test Compound Administration: Forsythoside F would be administered orally at various doses. A positive control group would receive a known antihyperuricemic agent like allopurinol, and a model control group would receive the vehicle.

-

Sample Collection and Analysis: Blood samples are collected at specified time points after administration. Serum is separated to measure the levels of uric acid and creatinine.

Xanthine Oxidase Activity Assay

This assay determines the inhibitory effect of the test compound on the key enzyme responsible for uric acid production.

-

Sample Preparation: Liver tissue from the experimental animals is homogenized in a suitable buffer.

-

Assay Principle: The assay measures the rate of uric acid formation from the substrate xanthine. The change in absorbance is monitored spectrophotometrically.

-

Procedure: The liver homogenate is incubated with xanthine and the test compound (or control). The reaction is initiated by adding the substrate, and the absorbance is measured over time. The percentage of inhibition is calculated by comparing the rate of the reaction in the presence and absence of the inhibitor.

Anticipated Quantitative Data and Presentation

The following tables are examples of how quantitative data from in vivo studies on Forsythoside F could be structured for clear comparison.

Table 1: Effect of Forsythoside F on Serum Uric Acid and Creatinine in Potassium Oxonate-Induced Hyperuricemic Mice

| Group | Dose (mg/kg) | Serum Uric Acid (μmol/L) | Serum Creatinine (μmol/L) |

| Normal Control | - | Placeholder | Placeholder |

| Model Control | - | Placeholder | Placeholder |

| Allopurinol | 10 | Placeholder | Placeholder |

| Forsythoside F | Low | Placeholder | Placeholder |

| Forsythoside F | Medium | Placeholder | Placeholder |

| Forsythoside F | High | Placeholder | Placeholder |

Table 2: Inhibitory Effect of Forsythoside F on Liver Xanthine Oxidase (XO) Activity

| Group | Dose (mg/kg) | XO Activity (U/g protein) | Inhibition Rate (%) |

| Normal Control | - | Placeholder | - |

| Model Control | - | Placeholder | - |

| Allopurinol | 10 | Placeholder | Placeholder |

| Forsythoside F | Low | Placeholder | Placeholder |

| Forsythoside F | Medium | Placeholder | Placeholder |

| Forsythoside F | High | Placeholder | Placeholder |

Visualizing Mechanisms: Signaling Pathways and Workflows

Diagrams are essential for illustrating the complex biological processes involved in hyperuricemia and the potential points of intervention for Forsythoside F.

Conclusion and Future Directions

While direct evidence for the in vivo antihyperuricemic effects of Forsythoside F is currently lacking in the scientific literature, its known anti-inflammatory and antioxidant properties make it a compelling candidate for further investigation. The experimental frameworks and potential mechanisms of action outlined in this guide provide a robust starting point for preclinical studies. Future research should focus on conducting rigorous in vivo experiments to generate the quantitative data needed to validate the therapeutic potential of Forsythoside F in the management of hyperuricemia and gout. Such studies will be crucial in determining its efficacy and mechanism of action, paving the way for potential clinical development.

References

- 1. Urate-induced acute renal failure and chronic inflammation in liver-specific Glut9 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jrd.or.kr [jrd.or.kr]

- 3. Effect of Uric Acid Control on Serum Creatinine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The inflammatory process of gout and its treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. A brief review on in vivo models for Gouty Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mednexus.org [mednexus.org]

- 10. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Forsythosides in Degenerative Diseases: A Technical Guide

Executive Summary

Neurodegenerative diseases such as Alzheimer's and Parkinson's pose a significant and growing threat to global health. The pathology of these diseases is complex, involving neuroinflammation, oxidative stress, protein aggregation, and neuronal apoptosis. Emerging evidence highlights the therapeutic potential of natural compounds in mitigating these pathological processes. Forsythosides, active phenylethanoid glycosides isolated from Forsythia suspensa, have demonstrated significant neuroprotective effects in preclinical models. This guide synthesizes the current understanding of the mechanisms of action of Forsythoside A and B, presenting key experimental findings, detailed protocols, and visual representations of the involved signaling pathways.

Introduction to Forsythosides and Neuroprotection

Forsythosides are a class of phenylethanoid glycosides that are the main active components of Forsythia suspensa fruit, a plant long used in traditional medicine.[1] Recent pharmacological studies have revealed their potent anti-inflammatory, antioxidant, and neuroprotective properties.[2][3][4] These compounds are being investigated for their potential to combat the multifaceted nature of neurodegenerative disorders by targeting key pathological cascades.

The primary mechanisms underlying the neuroprotective effects of Forsythosides A and B include:

-

Anti-inflammatory Activity: Suppression of pro-inflammatory cytokine production and inhibition of key inflammatory signaling pathways such as NF-κB.[1][3][4][5]

-

Antioxidant Effects: Enhancement of endogenous antioxidant defenses and reduction of oxidative stress markers.[1]

-

Anti-apoptotic Activity: Modulation of apoptosis-related proteins to prevent neuronal cell death.

-

Inhibition of Protein Aggregation: Attenuation of amyloid-beta (Aβ) deposition and tau protein phosphorylation in models of Alzheimer's disease.[3][5]

-

Anti-ferroptosis Activity: Inhibition of iron-dependent programmed cell death.[2][3][4]

Forsythoside A in Alzheimer's Disease

Forsythoside A (FA) has been extensively studied for its neuroprotective role in Alzheimer's disease models. Research indicates that FA can ameliorate cognitive deficits and reduce the pathological hallmarks of the disease.[2][3][4]

Mechanism of Action of Forsythoside A

FA exerts its neuroprotective effects through multiple pathways:

-

Inhibition of Ferroptosis and Neuroinflammation: FA has been shown to mitigate Alzheimer's-like pathology by inhibiting ferroptosis-mediated neuroinflammation. It achieves this through the activation of the Nrf2/GPX4 axis.[2][3][4] In animal models, FA treatment suppressed Aβ deposition and tau hyperphosphorylation.[3]

-

Suppression of NF-κB Signaling: FA treatment prevents the activation of the IKK/IκB/NF-κB signaling pathway, leading to a reduction in the secretion of pro-inflammatory factors like IL-6, IL-1β, and TNF-α.[2][3][4]

-

Augmentation of Dopaminergic Signaling: Proteomic analysis has revealed that FA treatment can enhance dopaminergic signaling.[2][3]

-

Reduction of Oxidative Stress: FA treatment downregulates malondialdehyde (MDA) levels, a marker of lipid peroxidation, and improves mitochondrial function.[2][4][6]

Quantitative Data for Forsythoside A

The following table summarizes the quantitative effects of Forsythoside A in various experimental models of Alzheimer's disease.

| Model System | Treatment | Parameter Measured | Result | Reference |

| Aβ1-42-exposed N2a cells | Forsythoside A | Cell Viability | Dose-dependent increase | [2] |

| Aβ1-42-exposed N2a cells | Forsythoside A | MDA Levels | Dose-dependent decrease | [2] |

| LPS-stimulated BV2 cells | Forsythoside A | IL-6, IL-1β, NO | Decreased formation | [3][4] |

| APP/PS1 Transgenic Mice | Forsythoside A | Cognitive Impairment | Ameliorated | [3][4] |

| APP/PS1 Transgenic Mice | Forsythoside A | Aβ Deposition & p-tau Levels | Suppressed | [3][4] |

| Erastin-stimulated HT22 cells | Forsythoside A | Cell Viability | Increased | [4] |

| Erastin-stimulated HT22 cells | Forsythoside A | MDA Levels | Decreased | [4] |

| Erastin-stimulated HT22 cells | Forsythoside A | GSH Levels | Increased | [4] |

Experimental Protocols for Forsythoside A Studies

-

Cell Culture: Mouse neuroblastoma (N2a) cells are cultured in appropriate media (e.g., DMEM with 10% FBS).

-

Aβ1-42 Preparation: Aβ1-42 peptide is oligomerized by incubation at 37°C for a specified period.

-

Treatment: N2a cells are pre-treated with varying concentrations of Forsythoside A for 2 hours.

-

Induction of Toxicity: Cells are then exposed to oligomerized Aβ1-42 for 24 hours.

-

Assessment: Cell viability is assessed using an MTT assay, and oxidative stress markers like MDA are measured using commercially available kits.

-

Animal Model: Male APP/PS1 double transgenic mice are used as a model for Alzheimer's disease.

-

Drug Administration: Forsythoside A is administered orally to the mice daily for a specified duration (e.g., 3 months).

-

Behavioral Testing: Cognitive function is assessed using behavioral tests such as the Morris water maze and Y-maze.

-

Histopathological Analysis: After the treatment period, brain tissues are collected. Immunohistochemistry and Western blotting are performed to analyze Aβ deposition, tau phosphorylation, and markers of neuroinflammation and oxidative stress.

Signaling Pathway Diagram for Forsythoside A

Caption: Signaling pathway of Forsythoside A in neuroprotection.

Forsythoside B in Alzheimer's Disease

Forsythoside B (FTS•B) has also been identified as a potent neuroprotective agent, primarily through its anti-inflammatory effects.[5]

Mechanism of Action of Forsythoside B

-

Inhibition of Neuroinflammation via NF-κB: FTS•B attenuates memory impairment and neuroinflammation by inhibiting the NF-κB signaling pathway.[5] In APP/PS1 mice, FTS•B treatment counteracted cognitive decline, reduced Aβ deposition and tau phosphorylation, and attenuated the activation of microglia and astrocytes.[5][7]

-

Modulation of Upstream Signaling: Proteomic studies have shown that FTS•B can decrease the activation of JNK-interacting protein 3/C-Jun NH2-terminal kinase and suppress WD-repeat and FYVE-domain-containing protein 1/toll-like receptor 3 (WDFY1/TLR3), which are upstream of NF-κB.[5]

Quantitative Data for Forsythoside B

The following table summarizes the quantitative effects of Forsythoside B in a model of Alzheimer's disease.

| Model System | Treatment | Parameter Measured | Result | Reference |

| APP/PS1 Transgenic Mice | Forsythoside B | Time to find food (Buried food seeking test) | Significantly less time than vehicle-treated mice (p < 0.05) | [5] |

| APP/PS1 Transgenic Mice | Forsythoside B | Aβ deposition and tau phosphorylation | Ameliorated | [5] |

| APP/PS1 Transgenic Mice | Forsythoside B | Microglia and astrocyte activation | Attenuated | [5] |

| LPS-induced BV-2 and HT22 cells | Forsythoside B | Neuroinflammation | Prevented | [5] |

| LPS-induced BV-2 and HT22 cells | Forsythoside B | Microglia-mediated neurotoxicity | Reduced | [5] |

Experimental Protocols for Forsythoside B Studies

-

Animal Model: Amyloid precursor protein/presenilin 1 (APP/PS1) transgenic mice are used.

-

Drug Administration: Forsythoside B is administered intragastrically for a period of 36 days.

-

Behavioral Analysis: Cognitive functions are evaluated using the Morris water maze, Y-maze, and open-field tests.

-

Immunohistochemistry: Brain sections are analyzed for the deposition of amyloid-beta (Aβ), phosphorylation of tau protein, and markers for microglia and astrocytes.

-

Proteomics and Western Blot: Changes in protein levels related to neuroinflammation are identified using proteomics and verified by Western blot.

Signaling Pathway Diagram for Forsythoside B

Caption: Neuroprotective mechanism of Forsythoside B in Alzheimer's disease.

Forsythosides in Other Neurodegenerative Diseases

While the primary focus of existing research is on Alzheimer's disease, the anti-inflammatory and antioxidant properties of forsythosides suggest their potential therapeutic application in other neurodegenerative conditions like Parkinson's disease. The core pathologies of Parkinson's disease, including oxidative stress, mitochondrial dysfunction, and neuroinflammation leading to the degeneration of dopaminergic neurons, are processes that forsythosides have been shown to modulate.[8][9][10] Further research is warranted to explore the efficacy of Forsythosides A and B in preclinical models of Parkinson's and other neurodegenerative diseases.

Conclusion and Future Directions

Forsythosides A and B have emerged as promising natural compounds with significant neuroprotective potential. Their multifaceted mechanisms of action, targeting key pathological pathways in neurodegeneration, make them attractive candidates for further drug development. Future research should focus on:

-

Pharmacokinetic and Bioavailability Studies: To determine the ability of these compounds to cross the blood-brain barrier.

-

Long-term Efficacy and Safety Studies: In various animal models of neurodegenerative diseases.

-

Investigation in Other Neurodegenerative Diseases: Expanding the scope of research to include Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis.

-

Clinical Trials: To evaluate the therapeutic efficacy of forsythosides in human patients.

The continued investigation of forsythosides holds promise for the development of novel therapeutic strategies for the treatment and prevention of devastating neurodegenerative diseases.

References

- 1. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Forsythoside A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Forsythoside A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation [ijbs.com]

- 4. Forsythoside A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Forsythoside B attenuates memory impairment and neuroinflammation via inhibition on NF-κB signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Natural Compounds for the Management of Parkinson's Disease and Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Plant-derived neuroprotective agents in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FGF, Mechanism of Action, Role in Parkinson's Disease, and Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Forsythiaside Biosynthesis Pathway: A Technical Guide for Researchers

An In-depth Examination of the Synthesis of a Pharmacologically Significant Phenylethanoid Glycoside

Forsythiasides, particularly forsythiaside A, are phenylethanoid glycosides isolated from the fruits and leaves of Forsythia suspensa. These compounds have garnered significant interest in the scientific and pharmaceutical communities due to their broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, antibacterial, and antiviral properties. Understanding the intricate biosynthetic pathway of forsythiasides in plants is crucial for the metabolic engineering of high-yield plant varieties and the development of alternative production platforms. This technical guide provides a comprehensive overview of the current knowledge on the forsythiaside biosynthesis pathway, detailing the precursor molecules, key enzymatic steps, and regulatory mechanisms. While significant progress has been made in identifying candidate genes through transcriptomic studies, it is important to note that the biochemical characterization of several key enzymes in Forsythia suspensa is still an active area of research.

The Proposed Biosynthesis Pathway of Forsythiaside A

The biosynthesis of forsythiaside A is a multi-step process that originates from the general phenylpropanoid pathway and involves subsequent glycosylation and acylation reactions. The proposed pathway can be divided into three main stages:

Stage 1: Phenylpropanoid Pathway and Formation of Core Precursors

The initial steps of forsythiaside biosynthesis are embedded within the well-established phenylpropanoid pathway, starting from the amino acid L-phenylalanine.

-

L-Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of L-phenylalanine, catalyzed by Phenylalanine Ammonia-Lyase (PAL) .

-

Cinnamic Acid to p-Coumaric Acid: Cinnamic acid is then hydroxylated by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase.

-

p-Coumaric Acid to p-Coumaroyl-CoA: The carboxyl group of p-coumaric acid is activated by coenzyme A, a reaction catalyzed by 4-Coumarate:CoA Ligase (4CL) .

-

Formation of Caffeoyl-CoA: p-Coumaroyl-CoA is further hydroxylated to yield caffeoyl-CoA. This step is likely catalyzed by p-Coumaroyl Shikimate 3'-Hydroxylase (C3'H) followed by the action of a 4CL-like enzyme, or potentially through the hydroxylation of p-coumaroyl-CoA by a P450 enzyme.

-

Formation of Hydroxytyrosol: The phenylethanol aglycone of forsythiaside, hydroxytyrosol, is believed to be derived from tyrosine through a series of reactions involving hydroxylation, decarboxylation, deamination, and reduction. However, the precise enzymatic steps and intermediates in Forsythia are not fully elucidated.

Stage 2: Glycosylation of Hydroxytyrosol

The hydroxytyrosol moiety undergoes sequential glycosylation, a process catalyzed by UDP-dependent Glycosyltransferases (UGTs).

-

Formation of Hydroxytyrosol-glucoside: A UGT likely transfers a glucose molecule from UDP-glucose to the hydroxyl group of hydroxytyrosol.

-

Addition of Rhamnose: A second UGT then adds a rhamnose moiety to the glucose residue, forming the disaccharide structure characteristic of forsythiaside A. Transcriptome analyses of F. suspensa have identified several candidate UGT genes that may be involved in these steps, though their specific functions await biochemical confirmation.

Stage 3: Acylation of the Glycosylated Intermediate

The final step in forsythiaside A biosynthesis is the acylation of the sugar moiety with a caffeoyl group.

-

Caffeoylation: A BAHD acyltransferase is hypothesized to catalyze the transfer of the caffeoyl group from caffeoyl-CoA to the glucose moiety of the glycosylated hydroxytyrosol. Several candidate genes belonging to the BAHD family have been identified in F. suspensa.

Quantitative Data on Forsythiaside Content

The concentration of forsythiasides varies significantly depending on the plant organ, developmental stage, and environmental conditions. The following tables summarize representative quantitative data from published studies.

Table 1: Forsythiaside A Content in Different Parts of Forsythia suspensa

| Plant Part | Forsythiaside A Content (mg/g DW) | Reference |

| Leaves | 10.5 - 26.62 | [1] |

| Fruits (Green) | 5.8 - 16.8 | [2] |

| Fruits (Ripe) | 2.0 - 5.5 | [2] |

| Stems | Lower than leaves and fruits | [3] |

Table 2: Content of Forsythiaside A and Related Compounds in Forsythia suspensa Fruits at Different Developmental Stages

| Compound | Green Fruit (mg/g DW) | Ripe Fruit (mg/g DW) | Reference |

| Forsythiaside A | 16.81 | 5.49 | [2] |

| Forsythoside C | 1.23 | 0.45 | [2] |